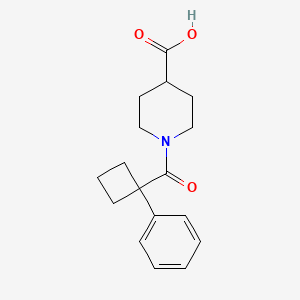
1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid is a research chemical with the CAS number 1099048-69-7 . It has a molecular weight of 287.35 and a molecular formula of C17H21NO3 . The IUPAC name for this compound is 1-(1-phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)O . This indicates that the molecule consists of a phenylcyclobutane carbonyl group attached to a piperidine ring, which is further attached to a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.35 and a molecular formula of C17H21NO3 . It has a complexity of 402 and a topological polar surface area of 57.6Ų . It has 3 rotatable bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . Its XLogP3 is 2.2, indicating its relative lipophilicity .Scientific Research Applications
Structural and Conformational Studies
- X-ray Diffraction Analysis : The structure and conformation of similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid, have been analyzed using X-ray diffraction methods. This approach reveals details about molecular geometry, bonding patterns, and crystal structure (Reisner et al., 1983).
Chemical Synthesis and Catalysis
- Synthesis of Oxindole : Research includes the synthesis of oxindole via palladium-catalyzed CH functionalization, where similar piperidine derivatives are used. This method is significant in medicinal chemistry synthesis (Magano et al., 2014).
- Mixed Ligand Complex Formation : Studies on mixed ligand fac-tricarbonyl complexes, where compounds like 1H-imidazole-4-carboxylic acid are used, showcase the potential of similar piperidine derivatives in creating new complex molecules (Mundwiler et al., 2004).
Pharmaceutical Research
- Development of ACC Inhibitors : Derivatives of piperidine have been synthesized and evaluated as non-selective inhibitors for enzymes like ACC1/2, indicating the potential pharmaceutical applications of similar compounds (Chonan et al., 2011).
- Aurora Kinase Inhibition : Compounds with structural similarities have been explored for their potential in treating cancer by inhibiting Aurora A, an enzyme linked to cancer cell proliferation (ヘンリー,ジェームズ, 2006).
Synthetic Methodology
- Synthesis of Piperidines : The Claisen rearrangement of specific esters, derived from serine, to piperidine derivatives showcases the versatility of piperidine structures in synthetic chemistry (Acharya & Clive, 2010).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Detailed studies on the crystal structure of similar compounds, like 4-carboxypiperidinium 1-carboxycyclobutane-1-carboxylate, provide insights into molecular interactions and stability (Belandria et al., 2012).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic Properties : The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been explored using various techniques, contributing to our understanding of similar molecules (Devi et al., 2020).
Crystallographic Characterization
- Crystal and Molecular Structure : Studies on compounds like 4-piperidinecarboxylic acid hydrochloride provide valuable information about their crystal and molecular structures, relevant for similar piperidine derivatives (Szafran et al., 2007).
Biological Studies
- Analgesic Activity : Research on derivatives of piperidine, such as pyrrole esters of tropanols, for their analgesic activity, hints at the potential biological applications of similar compounds (Waters, 1977).
properties
IUPAC Name |
1-(1-phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15(20)13-7-11-18(12-8-13)16(21)17(9-4-10-17)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITGDJWRXDMHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



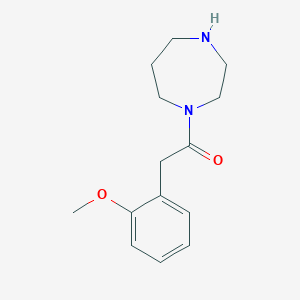
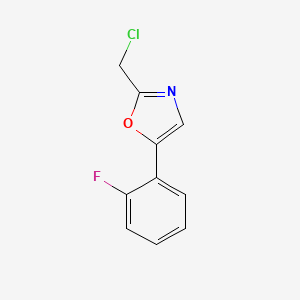
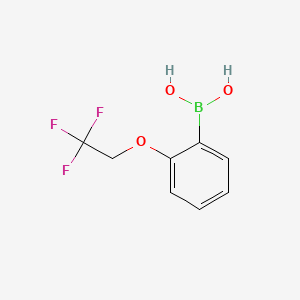
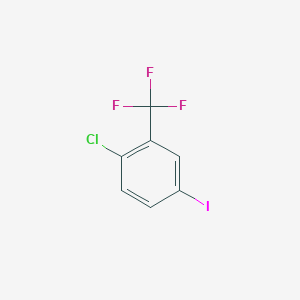
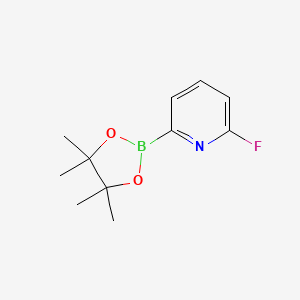

![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)